2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0) is a fully substituted, sterically hindered vicinal dibromide that presents as a stable, white crystalline solid at room temperature (melting point ~168 °C) [1]. Unlike simpler liquid dibromoalkanes, its structure features two tertiary carbon centers, each bonded to a bromine atom and two methyl groups. In industrial and advanced laboratory settings, this compound is primarily procured as a highly reactive precursor for dehalogenation to tetramethylethylene, a controlled solid-state source of tertiary bromine radicals, and a benchmark substrate for evaluating molecular electrocatalysts . Its solid physical state and specific steric profile make it a specialized reagent rather than a generic bulk halide.
Attempting to substitute 2,3-dibromo-2,3-dimethylbutane with standard vicinal dibromides, such as 1,2-dibromoethane or 1,2-dibromopropane, fundamentally fails in advanced synthetic and analytical workflows due to the absence of extreme steric bulk [1]. The specific presence of four methyl groups creates severe steric strain, which drastically lowers the activation energy required for E2 elimination reactions, enabling the rapid formation of fully substituted alkenes that simpler dibromides cannot efficiently produce. Furthermore, in radical pathways, generic dibromides yield highly reactive primary or secondary radicals that lead to unwanted side reactions, whereas this compound selectively yields highly stable tertiary radicals [2]. For procurement and process scale-up, utilizing generic liquid dibromides compromises reaction kinetics, alters the mechanistic pathway, and introduces the severe handling hazards associated with volatile liquid alternatives.
Quantitative kinetic studies of iodide-ion induced E2 elimination in acetone demonstrate that 2,3-dibromo-2,3-dimethylbutane undergoes debromination at a radically accelerated rate compared to less substituted analogs [1]. The severe steric repulsion between the methyl groups and bromine atoms is relieved upon transition to the planar alkene, driving the reaction forward.
| Evidence Dimension | Dehalogenation Rate Constant (k at 20 °C in acetone) |
| Target Compound Data | 6.03 × 10^-4 |
| Comparator Or Baseline | 1,2-dibromo-2-methylpropane (1.70 × 10^-6) and meso-2,3-dibromobutane (5.50 × 10^-6) |
| Quantified Difference | ~350-fold faster elimination than 1,2-dibromo-2-methylpropane |
| Conditions | Iodide-ion induced elimination in acetone at 20 °C |
For process chemists, this massive kinetic acceleration translates to higher throughput and milder conditions when synthesizing fully substituted alkenes, justifying the procurement of this specific sterically hindered precursor over generic dibromides.
In the evaluation of molecular electrocatalysts, 2,3-dibromo-2,3-dimethylbutane serves as a critical substrate to differentiate between inner-sphere (chemical) and outer-sphere (redox) catalytic mechanisms. Quantitative Tafel plot analyses reveal a massive kinetic gap when reducing this specific substrate [1]. The compound's specific reduction profile makes it an indispensable standard for validating new catalyst designs.
| Evidence Dimension | Electrocatalytic Reduction Rate |
| Target Compound Data | Reduction via [FeII(Por)] inner-sphere chemical catalyst |
| Comparator Or Baseline | Reduction via Fluorenone (Fl) outer-sphere redox catalyst |
| Quantified Difference | 10^3 to 10^6 times faster electroreduction with the chemical catalyst at the same overpotential |
| Conditions | Electrocatalytic 1,2-dehalogenation operating conditions |
For analytical and physical chemists, this compound serves as a high-contrast benchmark substrate to quantitatively validate the performance of novel inner-sphere molecular electrocatalysts against traditional redox mediators.
Unlike standard brominating agents or simple vicinal dibromides which are highly toxic, volatile liquids, 2,3-dibromo-2,3-dimethylbutane is a stable crystalline solid. This physical property allows for precise gravimetric dispensing and eliminates the need for specialized vapor-containment infrastructure during scaling [1].
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Solid (Melting point ~168 °C, sublimes) |
| Comparator Or Baseline | 1,2-dibromoethane (Liquid, mp 9.8 °C, bp 131 °C) and Elemental Bromine (Liquid, bp 59 °C) |
| Quantified Difference | Solid state vs. high-volatility liquid state |
| Conditions | Standard ambient temperature and pressure (SATP) |
Procuring this solid-state dibromide eliminates the severe handling, toxicity, and volatility risks associated with liquid alternatives, ensuring safer and more reproducible scale-up operations.
Due to its proven 10^3 to 10^6-fold differential in reduction rates between inner-sphere and outer-sphere mechanisms, 2,3-dibromo-2,3-dimethylbutane is procured by laboratories developing transition-metal porphyrin complexes or other electrocatalysts. It provides clear, quantifiable proof of catalytic efficiency in 1,2-dehalogenation workflows[1].
In organic synthesis requiring fully substituted alkenes, the extreme steric strain of 2,3-dibromo-2,3-dimethylbutane makes it a highly efficient precursor. Its ~350-fold kinetic advantage in E2 eliminations over less substituted dibromides ensures rapid, high-yield conversion under mild dehalogenation conditions, minimizing degradation and side reactions[2].
For processes requiring a precise, weighable source of bromine radicals, this compound is procured over elemental bromine or liquid dibromides. Its solid state allows for safe handling, while its structural preference for forming highly stable tertiary radicals makes it a reliable initiator or intermediate in complex free-radical chain mechanisms [3].
Irritant